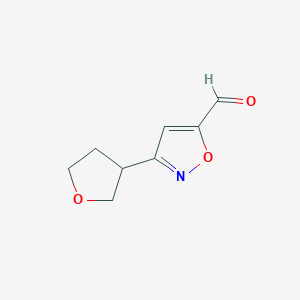
3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes, including butyrylcholinesterase and acetylcholinesterase. This inhibition may lead to an increase in the levels of neurotransmitters, including acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde have been studied in various scientific research studies. This compound has been shown to have potential anticancer activity in vitro. Additionally, it has been shown to have potential neuroprotective effects in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde in lab experiments is its potential to inhibit specific enzymes, including butyrylcholinesterase and acetylcholinesterase. This inhibition can be useful in studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential anticancer activity, which can be useful in studying the mechanisms of cancer cell growth and proliferation.
One of the limitations of using 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines at high concentrations. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde. One potential direction is the development of compounds with improved anticancer activity. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in different fields. Finally, the toxicity of this compound needs to be further studied to fully understand its potential applications in different fields.
Conclusion:
In conclusion, 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. However, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential applications in different fields.
Synthesemethoden
The synthesis of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde has been achieved using different methods. One of the commonly used methods involves the reaction of 3-(Tetrahydrofuran-3-yl)isoxazole with acetic anhydride and sodium acetate in the presence of a catalyst. Another method involves the reaction of 3-(Tetrahydrofuran-3-yl)isoxazole with paraformaldehyde and sodium borohydride. The yield of the synthesis method varies depending on the specific method used.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde has been extensively studied in scientific research due to its potential applications. This compound has been used as a building block for the synthesis of various compounds with potential biological activity. It has been used in the synthesis of inhibitors for different enzymes, including butyrylcholinesterase and acetylcholinesterase. Additionally, it has been used in the synthesis of compounds with potential anticancer activity.
Eigenschaften
CAS-Nummer |
121604-64-6 |
|---|---|
Produktname |
3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
3-(oxolan-3-yl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c10-4-7-3-8(9-12-7)6-1-2-11-5-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
ISRDMSCRHFEPCF-UHFFFAOYSA-N |
SMILES |
C1COCC1C2=NOC(=C2)C=O |
Kanonische SMILES |
C1COCC1C2=NOC(=C2)C=O |
Synonyme |
5-Isoxazolecarboxaldehyde,3-(tetrahydro-3-furanyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



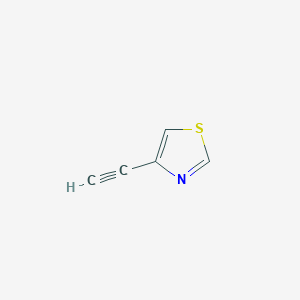


![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
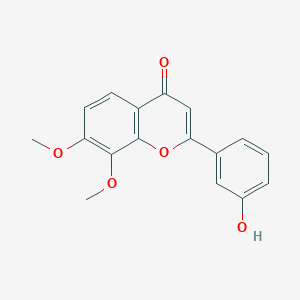

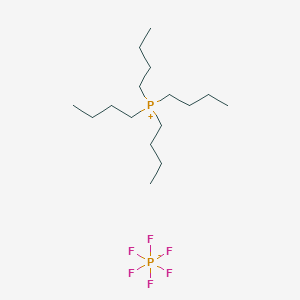
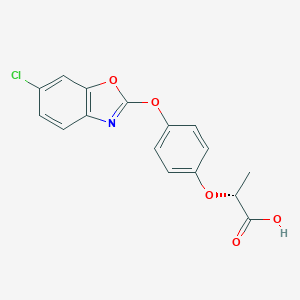

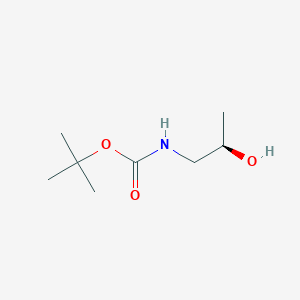


![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)